molecular formula C10H14O3 B2393252 2-(3-Oxobutyl)cyclohexane-1,3-dione CAS No. 34084-81-6

2-(3-Oxobutyl)cyclohexane-1,3-dione

Cat. No. B2393252
CAS RN: 34084-81-6
M. Wt: 182.219
InChI Key: UFOZKMHXRBLNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Oxobutyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.22 Da .


Synthesis Analysis

An efficient and practical synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes using a sulfonium salt was achieved. The reaction of 1,3-cyclohexanediones and (2-bromoethyl)diphenylsul-fonium trifluoromethanesulfonate with powdered K2CO3 in EtOAc at room temperature provided the corresponding spirocyclopropanes in high yields .


Molecular Structure Analysis

The molecule contains a total of 30 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), and 3 ketone(s) (aliphatic) .


Chemical Reactions Analysis

The intramolecular aldol condensation of 2-(3-oxobutyl)cyclohexanone can, in principle, lead to four different compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.090±0.06 g/cm3 (Predicted), a melting point of 104-105.5 °C, and a boiling point of 137-140 °C (Press: 0.2 Torr) .

Scientific Research Applications

Herbicidal Activity

One of the significant applications of 2-(3-Oxobutyl)cyclohexane-1,3-dione is its use as a herbicide . It belongs to the triketone class of bleaching herbicides, which inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .

Synthesis of Derivatives

2-(3-Oxobutyl)cyclohexane-1,3-dione can be used as a starting material for the synthesis of various derivatives . For example, 2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione derivatives were prepared with 1,1-dibromoethene at the 3-position of the cyclopropyl ring . These compounds were synthesized with convenient methods .

Use in Photosynthesis

2-(3-Oxobutyl)cyclohexane-1,3-dione plays a crucial role in photosynthesis as it is involved in the biosynthesis of plastoquinone, a key electron carrier . Plastoquinone is an essential cofactor for the biosynthesis of carotenoids .

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

2-(3-Oxobutyl)cyclohexane-1,3-dione inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a vital enzymatic step in plastoquinone biosynthesis . This inhibition is the target of triketone herbicides .

Use in the Synthesis of Natural Product-Derived Herbicides

2-(3-Oxobutyl)cyclohexane-1,3-dione is used in the synthesis of natural product-derived herbicides . The structure of these herbicides is derived from a natural phytotoxin produced by the bottle brush plant Callistemon citrinus .

Use in Weed Control

2-(3-Oxobutyl)cyclohexane-1,3-dione and its derivatives are used for weed control in maize cultivation . They cause rapid bleaching and quick elimination of the weeds when applied to the fields .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(3-oxobutyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOZKMHXRBLNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxobutyl)cyclohexane-1,3-dione

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